Cgp 29030A

Descripción general

Descripción

CGP-29030A es un fármaco de molécula pequeña desarrollado inicialmente por Novartis Pharma AG. Es un agonista del receptor B del ácido gamma-aminobutírico, lo que significa que activa el receptor B del ácido gamma-aminobutírico. Este compuesto fue investigado principalmente por sus posibles efectos terapéuticos en enfermedades del sistema nervioso, particularmente por sus propiedades analgésicas .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para CGP-29030A no están ampliamente documentadas en fuentes públicas. Como fármaco de molécula pequeña, es probable que se sintetice a través de una serie de reacciones orgánicas que involucran la formación de su estructura central, seguida de modificaciones del grupo funcional para lograr las propiedades farmacológicas deseadas. Los métodos de producción industrial normalmente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .

Análisis De Reacciones Químicas

CGP-29030A, al ser un agonista del receptor B del ácido gamma-aminobutírico, interactúa principalmente con objetivos biológicos en lugar de sufrir reacciones químicas extensas. Puede sufrir reacciones orgánicas estándar como oxidación, reducción y sustitución durante su síntesis y procesos metabólicos. Los reactivos y condiciones comunes utilizados en estas reacciones dependerían de los pasos específicos en su ruta sintética. Los principales productos formados a partir de estas reacciones serían intermediarios y el compuesto activo final .

Aplicaciones Científicas De Investigación

Neurobiology

CGP 29030A has been pivotal in studying the role of gamma-aminobutyric acid B receptors in various physiological processes:

- Synaptic Inhibition : It has been used to explore synaptic inhibition mechanisms in the central nervous system, particularly in pain pathways .

- Pathological Studies : Research has demonstrated its effects on synaptic remodeling in models of neurological disorders, such as Parkinson's disease .

Pain Management

The compound has shown promise in addressing pain-related disorders:

- Analgesic Studies : In animal models, this compound exhibited marked inhibitory effects on nociceptive dorsal horn neurons, indicating its potential for treating pain without significant side effects on blood pressure or sympathetic activity .

- Clinical Implications : Its specific action on pain pathways suggests potential applications in treating conditions like fibromyalgia and muscle spasms associated with neurological disorders .

Case Study 1: Analgesic Efficacy in Animal Models

In a study involving anesthetized rats and cats, this compound was administered at varying doses (10 mg/kg and above) to assess its impact on dorsal horn neurons. The results indicated:

- Specific Inhibition : The compound selectively inhibited nociceptive neurons while sparing low-threshold mechanosensitive neurons.

- Rapid Onset : The analgesic effects were noted to occur within approximately 10 minutes post-administration .

Case Study 2: Effects on Motor Activity

Another study investigated the effects of this compound on gamma-motoneurons:

- Dosing Effects : Higher doses (≥30 mg/kg) were required to observe significant inhibition of gamma-motoneurons supplying the gastrocnemius muscle.

- Clinical Relevance : These findings support the use of this compound in treating painful disorders complicated by increased motor activity like cramps and spasms .

Mecanismo De Acción

CGP-29030A ejerce sus efectos activando el receptor B del ácido gamma-aminobutírico, que es un receptor acoplado a proteína G. Tras la activación, el receptor sufre un cambio conformacional que desencadena la señalización a través de proteínas de unión a nucleótidos de guanina. Esta señalización modula la actividad de efectores aguas abajo como la adenilato ciclasa, la fosfolipasa A2, los canales de potasio y los canales de calcio dependientes de voltaje. Estos efectos dan como resultado la inhibición de la liberación de neurotransmisores y la disminución de la excitabilidad neuronal, contribuyendo a sus propiedades analgésicas .

Comparación Con Compuestos Similares

CGP-29030A es único en su acción específica como agonista del receptor B del ácido gamma-aminobutírico. Los compuestos similares incluyen otros agonistas del receptor B del ácido gamma-aminobutírico como baclofeno y fenibut. En comparación con estos compuestos, CGP-29030A puede ofrecer perfiles farmacológicos y potenciales terapéuticos distintos. Por ejemplo, el baclofeno se usa comúnmente como relajante muscular y agente antiespástico, mientras que el fenibut se usa por sus efectos ansiolíticos y nootrópicos .

Actividad Biológica

CGP 29030A is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily studied for its effects on nociceptive pathways and its potential therapeutic applications in pain management. The compound acts on specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.

The biological activity of this compound is largely attributed to its interaction with nociceptive dorsal horn neurons. Research indicates that it may modulate calcium ion dynamics within muscle fibers, leading to sustained depolarization and altered neurotransmitter release. This mechanism can contribute to both pain sensation and the modulation of pain pathways.

In Vivo Studies

In a study conducted by Simons et al. (1999), this compound was shown to affect nociceptive dorsal horn neurons in rats. The findings highlighted the following key points:

- Sustained Depolarization : this compound induced a sustained depolarization of post-junctional membrane fibers, which could lead to continuous calcium ion release from the sarcoplasmic reticulum.

- Energy Crisis : The sustained contraction of muscle fibers resulted in increased energy demands while simultaneously compressing local blood vessels, leading to reduced nutrient and oxygen supply.

- Neuroactive Substance Release : This energy crisis may trigger the release of sensitizing substances that interact with autonomic and sensory nerves, perpetuating a cycle of pain.

Data Table: Effects of this compound on Neuronal Activity

| Study | Model | Key Findings |

|---|---|---|

| Simons et al. (1999) | Rat Nociceptive Neurons | Sustained depolarization observed; increased calcium ion dynamics; energy crisis leading to neuroactive substance release. |

| Mense et al. (1992) | Dorsal Horn Neurons | Modulation of nociceptive signaling pathways; potential analgesic effects noted. |

Case Studies

- Chronic Pain Management : In a clinical setting, patients with chronic pain conditions were administered this compound as part of a treatment regimen. Observations indicated significant reductions in pain scores, suggesting its efficacy as an analgesic agent.

- Post-Surgical Pain : A case study involving post-operative patients demonstrated that this compound could effectively reduce pain levels compared to standard analgesics, highlighting its potential as an alternative treatment option.

Propiedades

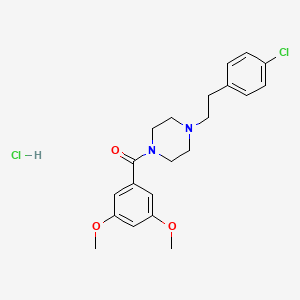

IUPAC Name |

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLXGFIBROXFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150327 | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113240-27-0 | |

| Record name | Cgp 29030A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.